molecular formula C6H6Cl2N2 B119697 4,5-Dichloro-o-phenylenediamine CAS No. 5348-42-5

4,5-Dichloro-o-phenylenediamine

Cat. No. B119697
CAS RN: 5348-42-5
M. Wt: 177.03 g/mol
InChI Key: IWFHBRFJOHTIPU-UHFFFAOYSA-N
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Description

4,5-Dichloro-o-phenylenediamine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It appears as dark brown to brown or dark purple to purple crystals or powder .


Molecular Structure Analysis

The molecular formula of 4,5-Dichloro-o-phenylenediamine is C6H6Cl2N2 . Its molecular weight is 177.03 . The IUPAC Standard InChI is InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 .


Physical And Chemical Properties Analysis

4,5-Dichloro-o-phenylenediamine is a solid with a melting point of 158-164 °C . It is soluble in methanol and Dimethyl sulfoxide, but insoluble in water .

Scientific Research Applications

1. Electrochemical Detection and Analysis

A study by Lai Li-ya (2014) demonstrated the use of 4,5-dichloro-o-phenylenediamine in the electrochemical detection of L-tyrosine. The compound was used in a modified glassy carbon electrode, showing promise in analytical chemistry, particularly in the optimization of experimental conditions for the detection of specific amino acids.

2. Spectrophotometric Determination

The work of M. Gotô and K. Tǒei (1965) explored the utility of 4,5-dichloro-o-phenylenediamine in enhancing the sensitivity for the spectrophotometric determination of selenium. This showcases its role in improving the detection capabilities of specific elements in a compound.

3. Synthesis of Benzodiazepines

R. Acheson and W. R. Tully (1970) reported the conversion of 4,5-dichloro-o-phenylenediamines into 1,5-benzodiazepin-2-ones. Their study, detailed here, highlights the compound's role in the synthesis of complex organic structures, particularly in pharmaceutical research.

4. Reactivity in Platinum Complexes

Research by R. Köckerbauer and P. Bednarski (1996) studied the stabilities and reactivities of platinum complexes with 4,5-dichloro-o-phenylenediamine ligands. This research offers insights into the design of more effective cytotoxic agents, indicating its potential in cancer therapy and drug design.

5. Phototoxicity Studies

A study by Charity Mosley-Foreman et al. (2008) investigated the phototoxicity of chlorinated phenylenediamines, including 4,5-dichloro-o-phenylenediamine. The research provides valuable data on the safety and environmental impact of these compounds, particularly in consumer products like hair dyes.

Safety And Hazards

4,5-Dichloro-o-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-dichlorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFHBRFJOHTIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201663
Record name 1,2-Diamino-4,5-dichlorobenzene
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Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-o-phenylenediamine

CAS RN

5348-42-5
Record name 4,5-Dichloro-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5348-42-5
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Record name 1,2-Diamino-4,5-dichlorobenzene
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Record name 4,5-Dichloro-o-phenylenediamine
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Record name 1,2-Diamino-4,5-dichlorobenzene
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Record name 4,5-dichloro-o-phenylenediamine
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Record name 4,5-DICHLORO-O-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
D Wild, MT King, K Eckhardt - Archives of Toxicology, 1980 - Springer
The mutagenic potential of ortho-phenylenediamine — known by studies on Salmonella typhimurium — was studied in mice, Chinese hamsters and Guinea pigs with the use of the …
Number of citations: 16 link.springer.com
D Akar, Z Seller, GN Karaburun, K Benkli, İ Işıkdağ - 2004 - earsiv.anadolu.edu.tr
In this study, 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives were synthesized and their cytotoxicity and antitumor activities were tested. 6-Chloro- and 6,7-dichloro-…
Number of citations: 3 earsiv.anadolu.edu.tr
GS Borodkin, LY Ukhin, LV Belousova… - Chemistry of Natural …, 2017 - Springer
Heating an equimolar mixture of opianic acid and o-phenylenediamine in MeOH or EtOH produced 2-(2-carboxy-3,4-dimethoxyphenyl)benzimidazole, which was readily dehydrated in …
Number of citations: 6 link.springer.com
AM Mohamed, LA Salah, AE Mohammed… - Green and Sustainable …, 2012 - scirp.org
Condensation of D-glucose, o-phenylenediamine and N,N-benzylphenylhydrazine hydrochloride (NNBPHH) in a one-pot reaction, or condensation of 2-(D-arabino-tetritol-1-yl) …
Number of citations: 0 www.scirp.org
MA Mostafa, SL Aboulela, MAE Sallam, FF Louis… - Green Sustainable …, 2012 - scirp.org
Condensation of D-glucose, o-phenylenediamine and N, N-benzylphenylhydrazine hydrochloride (NNBPHH) in a onepot reaction, or condensation of 2-(D-arabino-tetritol-1-yl) …
Number of citations: 6 www.scirp.org
R Adams, CN Winnick - Journal of the American Chemical Society, 1951 - ACS Publications
In the addition of hydrogen chloride to 4, 5-di-methyl-, 4, 5-dichloro-and 3, 4, 5-trichloro-o-quinonedibenzenesulfonimides, no isomeric products are possible and the3-chloro-4, 5-…
Number of citations: 18 pubs.acs.org
S Dayan, F Arslan, NK Ozpozan - Applied Catalysis B: Environmental, 2015 - Elsevier
Six new [RuClL(p-cymene)]Cl (Ldouble bondN-arenesulfonyl-4,5-dichloro-o-phenylenediamines) complexes (6–10) were prepared from the starting complex [RuCl 2 (p-cymene)] 2 . …
Number of citations: 45 www.sciencedirect.com
N MAHALAKSMI, MR KUPPUSAMY… - 2017 - academia.edu
Mononuclear Copper (II), Nickel (II) and Oxovanadium (IV) complexes of new tetradendate Schiff base ligand derived from the condensation of 5-Bromosalicylaldehyde, 4, 5, dichloro o-…
Number of citations: 3 www.academia.edu
MAE Sallam, HM El Nahas, SMEA Megid… - Carbohydrate …, 1996 - Elsevier
The synthesis of C-nucleosides has received considerable attention because of the diverse biological properties of such naturally occurring analogues as showdomycin, formycin, and …
Number of citations: 10 www.sciencedirect.com
HP Gogoi, P Barman - Inorganica Chimica Acta, 2023 - Elsevier
A new Schiff base ligand named as 2,2'-((1E,1'E)-((4,5-dichloro-1,2-phenylene)bis(azanylylidene))bis(methanylylidene))bis(4-bromophenol) was prepared via condensation reaction …
Number of citations: 1 www.sciencedirect.com

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